what are the properties of tetraacid chelating agents
what are the properties of tetraacid chelating agents
An In-depth Technical Guide to the Properties of Tetraacid Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties of tetraacid chelating agents, focusing on their chemical characteristics, metal ion affinities, and applications in research and drug development.
Introduction to Tetraacid Chelating Agents
Tetraacid chelating agents are a class of polydentate ligands containing four carboxylic acid groups. These agents are pivotal in various scientific disciplines due to their remarkable ability to form stable, water-soluble complexes with a wide range of metal ions. This sequestration of metal ions is crucial in controlling their reactivity in biological and chemical systems. This guide will focus on four prominent tetraacid chelating agents: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), and 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA).
Physicochemical Properties and Synthesis
The fundamental characteristics of these chelating agents, including their structure, molecular weight, and synthesis, are outlined below.
General Properties
| Chelating Agent | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Structure |
| Ethylenediaminetetraacetic acid | EDTA | C₁₀H₁₆N₂O₈ | 292.24 | |
| Diethylenetriaminepentaacetic acid | DTPA | C₁₄H₂₃N₃O₁₀ | 393.35 | |
| Ethylene glycol tetraacetic acid | EGTA | C₁₄H₂₄N₂O₁₀ | 380.35 | |
| 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid | BAPTA | C₂₂H₂₄N₂O₁₀ | 476.43 |
Synthesis of Tetraacid Chelating Agents
The industrial synthesis of these agents typically involves the carboxymethylation of the corresponding amine precursors.
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EDTA Synthesis: The primary industrial method for EDTA synthesis is the reaction of ethylenediamine with formaldehyde and a cyanide source (e.g., sodium cyanide) in an alkaline medium. This process, known as the Singer synthesis, yields the tetrasodium salt of EDTA, which can then be acidified to produce the free acid form. An older method, the Munz synthesis, involved the reaction of ethylenediamine with chloroacetic acid and sodium hydroxide.[1][2]
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DTPA Synthesis: DTPA is synthesized by the reaction of diethylenetriamine with chloroacetic acid in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[3][4]
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EGTA Synthesis: EGTA can be synthesized by the reaction of bis(2-aminoethyl) ether with chloroacetic acid in an alkaline solution. Another method involves the reaction of disodium iminodiacetate with triethylene glycol dichloride.[5][6]
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BAPTA Synthesis: The synthesis of BAPTA is more complex and involves the reaction of 2,2'-[ethane-1,2-diylbis(oxy)]dianiline with chloroacetic acid.
Metal Ion Chelation and Stability Constants
The defining property of these agents is their high affinity for metal ions, quantified by their stability constants (log K). A higher log K value indicates a more stable metal-chelate complex.
Comparative Stability Constants (log K)
The following table summarizes the logarithm of the overall stability constants for the 1:1 complexes of EDTA, DTPA, EGTA, and BAPTA with various divalent and trivalent metal ions.
| Metal Ion | EDTA (log K) | DTPA (log K) | EGTA (log K) | BAPTA (log K) |
| Ca²⁺ | 10.65[7] | 10.8[8] | 11.0[9] | 6.97[10] |
| Mg²⁺ | 8.79[7] | 9.3[8] | 5.2[9] | 1.77[10] |
| Fe³⁺ | 25.1[7] | 28.6[8] | 20.5 | - |
| Cu²⁺ | 18.78[7] | 21.5[8] | 17.8 | - |
| Zn²⁺ | 16.5[7] | 18.8[8] | 12.7 | - |
| Pb²⁺ | 18.0[7] | 18.8[11] | 13.7 | - |
| Mn²⁺ | 13.89[7] | 15.6[8] | 12.3 | - |
| Co²⁺ | 16.45[7] | 19.2[8] | 12.6 | - |
| Ni²⁺ | 18.4[7] | 20.3[8] | 13.6 | - |
| Cd²⁺ | 16.5[7] | 19.3[8] | 13.8 | - |
| Al³⁺ | 16.4[7] | 18.6[8] | - | - |
| La³⁺ | 15.5 | 19.8[8] | - | - |
| Gd³⁺ | 17.4 | 22.4[8] | - | - |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocols for Characterization
The determination of stability constants is crucial for understanding and applying tetraacid chelating agents. Potentiometric titration and spectrophotometry are two common methods employed for this purpose.
Protocol for Potentiometric Titration
This method involves monitoring the pH of a solution containing the metal ion and the chelating agent as a standard solution of a strong base is added.
Materials:
-
pH meter with a glass electrode
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Constant temperature water bath
-
Burette
-
Standardized solutions of the metal salt, the chelating agent, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH).
-
Inert salt solution to maintain constant ionic strength (e.g., NaClO₄).
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand: Prepare a solution containing the chelating agent and a known amount of strong acid. Titrate this solution with the standardized strong base, recording the pH after each addition.
-
Titration of the Metal-Ligand Mixture: Prepare a solution containing the metal salt, the chelating agent, and a known amount of strong acid. Titrate this mixture with the same standardized strong base, again recording the pH at regular intervals.
-
Data Analysis: Plot the pH versus the volume of base added for both titrations. The displacement of the metal-ligand titration curve from the ligand-only curve is used to calculate the formation function (n̄) and the free ligand concentration ([L]). The stability constants are then determined from these values using computational methods.[1][2][12]
Protocol for Spectrophotometric Determination
This method is suitable when the metal-chelate complex absorbs light in the UV-visible region.
Materials:
-
UV-Visible spectrophotometer
-
Cuvettes
-
Standardized solutions of the metal salt and the chelating agent.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Determination of λmax: Prepare a solution containing the metal-chelate complex and measure its absorption spectrum to determine the wavelength of maximum absorbance (λmax).
-
Method of Continuous Variations (Job's Plot): Prepare a series of solutions where the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant. Measure the absorbance of each solution at λmax. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
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Molar Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the chelating agent. Measure the absorbance of each solution at λmax. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the molar ratio corresponding to the complex stoichiometry.
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Calculation of Stability Constant: The stability constant can be calculated from the absorbance data obtained in the above experiments using various mathematical treatments, such as the Benesi-Hildebrand method.[8][11][13]
Applications in Research and Drug Development
Tetraacid chelating agents have a wide array of applications, from industrial processes to advanced biomedical research.
Inhibition of Metalloproteinases
Metalloproteinases are enzymes that require a metal ion (typically Zn²⁺) for their catalytic activity. EDTA can inhibit these enzymes by chelating the essential metal cofactor.[14] This property is utilized in biochemical assays to study the function of metalloproteinases and in the preservation of protein samples from degradation.
Caption: Mechanism of metalloproteinase inhibition by EDTA.
Modulation of Calcium Signaling
EGTA and BAPTA are invaluable tools in cell biology for studying calcium signaling pathways. They exhibit high selectivity for Ca²⁺ over Mg²⁺, which is crucial as intracellular Mg²⁺ concentrations are typically much higher than Ca²⁺. Their different Ca²⁺ binding kinetics allow for the dissection of rapid, localized calcium signals (nanodomains) from slower, more global changes in intracellular calcium. BAPTA, with its faster on-rate, is a more effective buffer of rapid Ca²⁺ transients near their source compared to the slower-binding EGTA.
References
- 1. cost-nectar.eu [cost-nectar.eu]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. ijsart.com [ijsart.com]
- 12. airo.co.in [airo.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
